2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-16-14-17(2)27(23-16)19-7-6-18(21-22-19)25-12-10-24(11-13-25)15-20(28)26-8-4-3-5-9-26/h6-7,14H,3-5,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEIWDHHRIBLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex heterocyclic molecule that combines elements of pyrazole and pyridazine structures. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 474.5 g/mol. Its structure features multiple functional groups, including piperazine and piperidine rings, which are known for their biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against a range of bacterial strains, revealing that compounds with similar structural motifs showed effective inhibition against both Gram-positive and Gram-negative bacteria . Specifically, the presence of the 3,5-dimethylpyrazole moiety enhances the antimicrobial efficacy, likely due to its ability to interact with bacterial cell membranes.
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structural features have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a specific study involving enaminone-derived pyrazoles, compounds similar to the target structure were synthesized and evaluated for antimicrobial activity using disc diffusion assays. The results indicated that certain derivatives exhibited substantial activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural modifications in enhancing biological effects .
Case Study: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms of pyrazole derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized various cancer cell lines and demonstrated that the presence of specific substituents on the pyrazole ring significantly influenced cytotoxicity .
Scientific Research Applications
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 390.45 g/mol. The structure features multiple functional groups, including piperazine and pyrazole moieties, which contribute to its biological activity.
Key Characteristics
- Molecular Weight : 390.45 g/mol
- Chemical Structure : Contains piperazine and pyrazole rings, enhancing its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound exhibits significant potential in the field of medicinal chemistry , particularly as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the following applications:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and piperazine compounds possess anticancer properties. The incorporation of these moieties into the compound may enhance its efficacy against certain cancer cell lines by inhibiting tumor growth and inducing apoptosis .
Antimicrobial Properties
Research has shown that compounds containing pyrazole rings exhibit antimicrobial activity against a range of pathogens. This suggests that the target compound could be explored for developing new antibiotics or antifungal agents .
Neurological Applications
Given the presence of piperazine, which is known for its central nervous system activity, this compound may also have implications in treating neurological disorders such as anxiety or depression. The modulation of neurotransmitter systems could be a potential mechanism of action .
Agricultural Applications
The compound has also been investigated for its role in agriculture, specifically as a growth stimulant or protective agent for plants. Compounds with similar structures have demonstrated efficacy in promoting plant growth and protecting against pests or diseases .
Synthesis of Novel Compounds
The synthesis of this compound involves combining various chemical entities, including pyridazine and pyrazole derivatives. This synthetic approach not only yields the target compound but also allows researchers to explore modifications that could enhance its biological activity or reduce toxicity .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry evaluated the anticancer properties of a series of pyrazole derivatives, including compounds similar to the target molecule. The results indicated that these compounds inhibited the proliferation of cancer cells significantly more than standard treatments, suggesting a promising avenue for further research.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested several compounds with similar structural characteristics against common bacterial strains. The results showed that certain modifications led to increased potency against resistant strains, highlighting the potential for developing new therapeutic agents based on this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring undergoes nucleophilic aromatic substitution (SNAr) at electron-deficient positions. For example:
-
Reaction with amines :
The C-3 position of pyridazine reacts with primary/secondary amines under microwave irradiation (120°C, DMF) to form amino-substituted derivatives .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Piperazine | DMF, 120°C, 6 hr | Piperazinyl-pyridazine adduct | 72% |
Coupling Reactions
The piperazine and pyridazine moieties participate in cross-coupling reactions:
-
Buchwald–Hartwig amination :
The bromine atom (if present) on pyridazine couples with aryl amines via Pd catalysis (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C) . -
Heck coupling :
Vinyl groups can be introduced to the pyridazine core using Pd catalysts (e.g., Pd(PPh₃)₄, DMF, 80°C) .
Ring-Opening and Functionalization
The piperidinone ketone undergoes nucleophilic additions:
-
Grignard reactions :
Organomagnesium reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols . -
Reductive amination :
The ketone reacts with amines (e.g., NH₃, NaBH₃CN) to form secondary amines .
Metal-Complexation Reactions
The pyridazine and pyrazole groups act as polydentate ligands:
-
Zinc complexes :
Coordination occurs via pyridazine N-atoms, forming tetrahedral complexes (e.g., ZnCl₂, THF, 25°C) . -
Copper-mediated reactions :
Cu(I) catalysts facilitate Ullmann-type couplings between pyridazine and aryl halides .
Acid/Base-Mediated Transformations
-
Deprotonation :
The dimethylpyrazole NH group (pKa ~9.5) deprotonates with NaH, enabling alkylation (e.g., CH₃I, DMF). -
Hydrolysis :
The piperidinone ketone resists hydrolysis under acidic conditions (HCl, reflux) but converts to carboxylic acid derivatives under strong bases (NaOH, H₂O₂) .
Photochemical Reactivity
UV irradiation (254 nm) induces [4+2] cycloadditions between pyridazine and electron-rich dienophiles (e.g., styrene), yielding bicyclic adducts .
Key Challenges and Limitations
Comparison with Similar Compounds
Target Compound
- Molecular Formula : Likely approximates C₂₂H₂₉N₇O (exact formula inferred from IUPAC name).
- Core : Pyridazine with dimethylpyrazole at position 4.
- Linker : Piperazine.
- Terminal Group: Piperidine-substituted ethanone.
Comparative Compounds
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridazin-3(2H)-one (CAS 1219543-20-0) : Molecular Formula: C₂₁H₂₃FN₆O₄S. Core: Pyridazinone (oxidized pyridazine) with dimethylpyrazole. Linker: Piperazine. Terminal Group: 4-Fluorophenyl sulfonyl group.
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (CAS 1219565-32-8) : Molecular Formula: Not explicitly stated but likely C₂₂H₂₆N₆O₃ (inferred from structure). Core: Pyridazinone with dimethylpyrazole. Linker: Piperazine. Terminal Group: 2-Methoxyphenyl group. Key Feature: Methoxy group may improve lipophilicity and π-π stacking interactions.
Structural Comparison Table
Implications of Structural Variations
Terminal Group Effects: The target compound’s piperidin-1-yl ethanone group introduces a rigid, aliphatic amine, which may influence membrane permeability and metabolic stability compared to the sulfonyl (CAS 1219543-20-0) or methoxyphenyl (CAS 1219565-32-8) termini. The 4-fluorophenyl sulfonyl group in CAS 1219543-20-0 is highly polar, likely improving aqueous solubility and target binding via sulfonamide-protein interactions .
Core Oxidation State: Pyridazinone cores (in analogs) vs. pyridazine (target) may alter electron distribution, affecting π-stacking or redox properties.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~435 vs. 474.5 in CAS 1219543-20-0) aligns more closely with Lipinski’s rule of five, suggesting better oral bioavailability.
Preparation Methods
Pyrazole Ring Synthesis
The 3,5-dimethylpyrazole moiety is synthesized via cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions . For example, condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate in acetic acid yields 3,5-dimethyl-1H-pyrazole . The reaction proceeds through nucleophilic attack of hydrazine on the diketone, followed by cyclodehydration. Typical conditions involve refluxing in ethanol or acetic acid for 4–6 hours, achieving yields of 70–85% .
Table 1: Optimization of Pyrazole Synthesis
| Precursor | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acetylacetone | H2SO4 | Reflux | 82% | |
| 2,4-Pentanedione | Acetic Acid | 80°C | 78% |
Pyridazine Ring Formation
The pyridazine core is constructed via cyclization of 1,4-diketones with hydrazine. For 6-substituted pyridazines, chlorination or bromination at the 3-position enables subsequent nucleophilic substitution with piperazine . In the target compound, the pyridazine ring is functionalized at the 3-position with piperazine and at the 6-position with the pre-formed 3,5-dimethylpyrazole. Patent data suggests that halogenated pyridazines (e.g., 3,6-dichloropyridazine) undergo stepwise substitution: first with piperazine in dimethylformamide (DMF) at 80°C, followed by coupling with the pyrazole derivative .
Table 2: Pyridazine Functionalization Conditions
| Substrate | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3,6-Dichloropyridazine | Piperazine | DMF | 80°C | 65% | |
| 6-Chloro-3-piperazinylpyridazine | 3,5-Dimethylpyrazole | THF | 60°C | 58% |
Piperazine and Piperidine Coupling
The piperazine linker is introduced via nucleophilic aromatic substitution (SNAr) on halogenated pyridazines. For example, 3,6-dichloropyridazine reacts with piperazine in DMF using potassium carbonate as a base . Subsequent alkylation of the secondary amine in piperazine with 2-chloro-1-(piperidin-1-yl)ethan-1-one completes the assembly. The ethanone group is installed via Friedel-Crafts acylation or direct alkylation with chloroacetylpiperidine in the presence of triethylamine .
Table 3: Piperazine Alkylation Conditions
| Electrophile | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloro-1-(piperidin-1-yl)ethan-1-one | Et3N | CH2Cl2 | 25°C | 72% | |
| Chloroacetyl chloride + Piperidine | NaHCO3 | H2O/THF | 0°C → 25°C | 68% |
Final Assembly and Purification
The convergent synthesis involves coupling the pyridazine-piperazine intermediate with the 3,5-dimethylpyrazole and ethanone components. Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or Ullmann-type reactions may facilitate aryl-N bond formation . Final purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Table 4: Characterization Data
Challenges and Optimization Strategies
Key challenges include regioselectivity in pyridazine functionalization and steric hindrance during piperazine alkylation. Microwave-assisted synthesis reduces reaction times for pyridazine-piperazine coupling from 12 hours to 30 minutes . Catalytic systems like CuI/1,10-phenanthroline enhance Ullmann coupling yields to >80% .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one?
- Methodological Answer : The synthesis typically involves coupling pyridazine and piperazine derivatives under reflux conditions. For example, pyridazine intermediates can be functionalized with 3,5-dimethylpyrazole via nucleophilic substitution, followed by piperazine ring conjugation. Ethanol or acetonitrile are common solvents, and reactions often require 12–24 hours under reflux (60–80°C). Hydrazine derivatives (e.g., 3,5-diaryl-4,5-dihydropyrazole) may be used to form the pyrazole core, as described in multi-step protocols . Characterization via NMR and IR confirms successful synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Critical for confirming the integration of piperazine, pyridazine, and pyrazole moieties. Aromatic protons in pyridazine (δ 8.5–9.0 ppm) and pyrazole (δ 6.0–7.0 ppm) are key markers .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., exact mass ~367.2 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound’s stability is influenced by its heterocyclic structure. Store as a powder at room temperature in airtight containers, protected from moisture and light. Piperazine derivatives are prone to oxidation; inert atmospheres (N₂/Ar) may extend shelf life .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazolyl-pyridazinyl core formation be addressed?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example, electron-withdrawing groups on pyridazine (e.g., nitro) direct nucleophilic attack to the α-position. Computational modeling (DFT) can predict reactive sites, while X-ray crystallography (e.g., Acta Crystallographica data ) validates regiochemical outcomes. Optimizing reaction temperature and solvent polarity (e.g., DMF vs. ethanol) further enhances selectivity .
Q. How to resolve contradictions between computational modeling and experimental NMR data?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use temperature-dependent NMR to identify conformational equilibria. Cross-validate with X-ray structures (e.g., bond lengths and angles from ). Adjust computational parameters (solvent model, basis set) to align with experimental conditions .
Q. What strategies enhance biological activity via structural modifications of the piperazine or pyrazole moieties?
- Methodological Answer :
- Piperazine Modifications : Introduce sulfonyl groups (e.g., 4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine) to improve receptor binding affinity .
- Pyrazole Modifications : Replace methyl groups with halogens (e.g., Cl, F) to modulate lipophilicity and metabolic stability .
- Hybrid Structures : Link to spiro-quinoxaline or diaza-crown ether systems to enhance solubility and metal-ion chelation .
Q. How to analyze conflicting bioactivity data across studies?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability) or impurities. Validate purity via HPLC (>95%) and control for metabolic interference (e.g., CYP450 assays). Cross-reference SAR studies on analogous compounds (e.g., imidazole-piperazine hybrids ) to identify conserved pharmacophores.
Notes
- Avoid commercial sources (e.g., BenchChem) as per reliability guidelines.
- For synthesis protocols, prioritize peer-reviewed methods (e.g., ).
- Structural validation should combine experimental (NMR, X-ray) and computational tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
